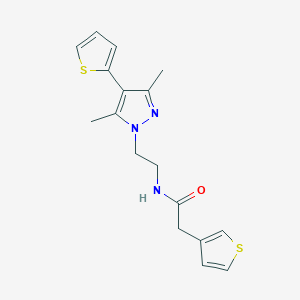
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19N3OS2 and its molecular weight is 345.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound within the pyrazole class, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H17N5OS2, and it has a molecular weight of 347.5 g/mol. The structure features a pyrazole ring substituted with thiophene groups, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. For instance, the IC50 values for related compounds have been reported as low as 27.6 μM against MDA-MB-231 cells .
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro, comparable to standard anti-inflammatory drugs like diclofenac. The IC50 values for anti-inflammatory activity have been reported around 54.65 μg/mL .
- Antimicrobial Effects : Similar pyrazole derivatives have shown promising antimicrobial activities against various bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines. This compound was included in the screening. The results indicated a significant reduction in cell viability at concentrations as low as 30 μM, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory models, the compound exhibited a dose-dependent inhibition of pro-inflammatory cytokine release from activated macrophages. This suggests its utility in managing conditions characterized by chronic inflammation .
Summary of Research Findings
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c1-12-17(15-4-3-8-23-15)13(2)20(19-12)7-6-18-16(21)10-14-5-9-22-11-14/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTFMSNNYWGHLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2=CSC=C2)C)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














